molecular formula C15H14N2O2 B14575209 Benzenecarboximidamide, 4-(4-methoxybenzoyl)- CAS No. 61625-29-4

Benzenecarboximidamide, 4-(4-methoxybenzoyl)-

Cat. No.: B14575209
CAS No.: 61625-29-4
M. Wt: 254.28 g/mol
InChI Key: NWIUKPBRTKFTOC-UHFFFAOYSA-N
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Description

Benzenecarboximidamide, 4-(4-methoxybenzoyl)- is a chemical compound that features a benzene ring substituted with a carboximidamide group and a methoxybenzoyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidamide, 4-(4-methoxybenzoyl)- typically involves the reaction of 4-methoxybenzoic acid with benzenecarboximidamide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of Benzenecarboximidamide, 4-(4-methoxybenzoyl)- may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated control systems are employed to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, 4-(4-methoxybenzoyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce various amines and alcohols .

Scientific Research Applications

Benzenecarboximidamide, 4-(4-methoxybenzoyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Benzenecarboximidamide, 4-(4-methoxybenzoyl)- exerts its effects involves interactions with specific molecular targets and pathways. The methoxybenzoyl group enhances its reactivity and binding affinity to certain enzymes and receptors, influencing various biochemical processes. Detailed studies are conducted to elucidate these mechanisms and their implications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenecarboximidamide, 4-(4-methoxybenzoyl)- is unique due to the presence of the methoxybenzoyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in specific synthetic and industrial applications where these properties are advantageous .

Properties

CAS No.

61625-29-4

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

4-(4-methoxybenzoyl)benzenecarboximidamide

InChI

InChI=1S/C15H14N2O2/c1-19-13-8-6-11(7-9-13)14(18)10-2-4-12(5-3-10)15(16)17/h2-9H,1H3,(H3,16,17)

InChI Key

NWIUKPBRTKFTOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=N)N

Origin of Product

United States

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